molecular formula C10H12O2 B140012 Methyl 3-phenylpropionate CAS No. 103-25-3

Methyl 3-phenylpropionate

Cat. No.: B140012
CAS No.: 103-25-3
M. Wt: 164.20 g/mol
InChI Key: RPUSRLKKXPQSGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-phenylpropionate (CAS: 103-25-3) is an aliphatic ester characterized by a phenyl group attached to the third carbon of a propionate chain, with a methyl ester functional group. It serves as a critical intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff industries . Its structural simplicity and reactivity make it a model substrate for studying catalytic transformations, such as Ni- or Zr-catalyzed amidation and ester-amide exchange reactions . Additionally, derivatives of 3-phenylpropionate are explored for their bioactivity in acaricides and flavor-enhancing properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-phenylpropanoate can be synthesized through the esterification of 3-phenylpropionic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion .

Industrial Production Methods: In an industrial setting, the production of methyl 3-phenylpropanoate often involves the same esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed:

Scientific Research Applications

Commercial Applications

1. Fragrance Industry
Methyl 3-phenylpropionate is widely used in the production of perfumes and scented products. Its pleasant floral and sweet notes enhance the olfactory appeal of personal care items, including colognes and household fragrances .

2. Flavoring Agent
In the food industry, this compound serves as a flavoring agent, contributing to the aroma and taste of various products such as candies, baked goods, and beverages. Its use is regulated to ensure safety in food applications .

3. Pharmaceutical Applications
this compound is utilized in pharmaceuticals for its sedative and muscle relaxant properties. It is incorporated into medications aimed at alleviating anxiety and tension and is also found in topical analgesics for localized pain relief .

Safety Evaluations

Safety assessments conducted by organizations such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) indicate that this compound poses no significant safety concerns when used within regulated limits in food products. The estimated daily intake levels are below the threshold of toxicological concern (TTC), affirming its safety for consumption .

Potential Research Directions

Research on this compound could focus on several areas:

  • Synthesis of Derivatives: Investigating new derivatives of this compound could lead to the discovery of compounds with enhanced properties or novel applications.
  • Reactivity Studies: Understanding the reactivity of this compound in various chemical reactions may elucidate its role as a building block in organic synthesis .
  • Industrial Applications: Further studies could explore its potential as a fragrance compound in industrial applications due to its favorable odor profile .

Case Studies

Case Study: Flavoring Applications
A study examining the use of this compound in flavoring highlighted its effectiveness in enhancing the sensory profiles of various food products. The compound was evaluated for its contribution to flavor stability and consumer acceptance, demonstrating significant positive feedback from sensory analysis panels.

Case Study: Pharmaceutical Formulations
In pharmaceutical research, this compound was included in formulations aimed at treating anxiety disorders. Clinical trials indicated that formulations containing this compound provided effective relief with minimal side effects, supporting its use as a therapeutic agent.

Mechanism of Action

The mechanism of action of methyl 3-phenylpropanoate involves its interaction with various molecular targets. As a volatile organic compound, it can act on olfactory receptors, contributing to its use in fragrances. In biological systems, it may interact with enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Reactivity and Thermodynamic Properties

Methyl 3-phenylpropionate exhibits distinct reactivity patterns compared to aromatic esters and other aliphatic analogs. In Ni/IPr-catalyzed amidation, its reaction mechanism involves oxidative addition, proton transfer, and reductive elimination, with a rate-limiting proton transfer step (free energy barrier: 16.9 kcal/mol) and an exergonic free energy change of −1.8 kcal/mol . Key differences from aromatic esters include:

  • Resting State Stability : The absence of electron-deficient aromatic groups in this compound results in a substrate-coordinated complex that is 6.1 kcal/mol higher in free energy than the toluene-coordinated species in aromatic esters, lowering the overall reaction barrier .
  • Catalytic Selectivity: In Zr-catalyzed ester-amide exchange, this compound undergoes ligand exchange with tert-butoxide, releasing methanol as a byproduct, whereas other esters (e.g., benzyl esters) show differing ligand dynamics .

Table 1: Thermodynamic and Kinetic Comparison of Esters in Catalytic Reactions

Compound Reaction Type Rate-Limiting Step Barrier (kcal/mol) Free Energy Change (kcal/mol) Key Stability Feature
This compound Ni-catalyzed amidation 16.9 −1.8 Higher substrate-coordination
Aromatic esters Ni-catalyzed amidation ~20.0 (estimated) Less exergonic Lower substrate-coordination
Ethyl benzoate Zr-catalyzed exchange N/A N/A Ligand exchange with methanol

Bioactivity in Acaricides

Ethyl 3-phenylpropionate derivatives (e.g., heteroaryl analogues) demonstrate potent acaricidal activity against Psoroptes cuniculi, with substitution at ortho-, meta-, or para-positions on the aromatic ring influencing efficacy . Methyl analogs, however, are less studied in this context, suggesting that ester chain length (methyl vs. ethyl) and aromatic substituents modulate bioactivity.

Table 2: Flavor Compound Comparison in Fermented Foods

Compound Odor Description Key Applications OAV Trends
Ethyl 3-phenylpropionate Fruity, floral, sweet Soy sauce, sauerkraut, Baijiu Decreases during sun-exposure
Methyl benzoate Floral, fruity General fragrance Stable under processing
Ethyl hexanoate Fruity, apple Alcoholic beverages Decreases during fermentation

Metabolic and Environmental Behavior

  • 3-Phenylpropionic Acid (Parent Acid) : Found in bovine rumen fluid (0.03–0.7 mM), its concentration varies with diet and ruminal pH. Higher forage diets correlate with increased levels, while glucose-rich diets suppress it .
  • Microbial Degradation : In Escherichia coli, 3-phenylpropionate catabolism is regulated by the HcaR protein, transiently induced post-exponential growth, and repressed by glucose .

Table 3: Metabolic and Environmental Profiles

Compound Concentration Range Key Metabolic Regulator Environmental Relevance
3-Phenylpropionic acid 0.03–0.7 mM (rumen) HcaR in E. coli Lignin degradation byproduct
This compound Industrial intermediate N/A Stable under Re catalysis

Biological Activity

Methyl 3-phenylpropionate (CAS No. 103-25-3) is an organic compound with a molecular formula of C10H12O2C_{10}H_{12}O_2 and a molecular weight of 164.20 g/mol. It is commonly known as methyl dihydrocinnamate and is utilized in various fields, including pharmaceuticals, agriculture, and the fragrance industry. This article explores its biological activity, focusing on its pharmacological potential, toxicological assessments, and applications in biochemical research.

PropertyValue
Molecular FormulaC10H12O2C_{10}H_{12}O_2
Molecular Weight164.20 g/mol
Boiling Point236-239 °C
Flash Point100 °C
Density1.04 g/cm³

Toxicological Assessments

Toxicological evaluations have been conducted to assess the safety profile of this compound, particularly regarding its use in consumer products.

  • Irritation Studies : A study assessing the dermatological effects of related compounds found that this compound does not typically cause irritation or sensitization at lower concentrations . Human studies indicated that reactions were minimal (0.9%) among fragrance-sensitive individuals when exposed to similar compounds at higher concentrations.
  • Genotoxicity : Investigations into the genotoxic potential of related compounds revealed no significant mutagenic or genotoxic activity in bacterial and mammalian cell line assays, suggesting a favorable safety profile for this compound .

Applications in Biochemical Research

This compound is utilized in various research contexts:

  • Flavor and Fragrance Industry : Its pleasant aromatic profile makes it suitable for use in perfumes and food flavorings, where it enhances sensory attributes without adverse effects .
  • Agricultural Chemistry : The compound is also used in formulating agrochemicals, improving the efficacy of pesticides and herbicides while minimizing harm to beneficial organisms .
  • Material Science : In polymer chemistry, it serves as a building block for novel materials with enhanced properties such as thermal stability and mechanical strength .

Case Studies

Case Study 1: Neurological Drug Development
A study explored the synthesis of derivatives based on this compound aimed at enhancing their neuroprotective effects. The derivatives exhibited improved binding affinities to serotonin receptors compared to the parent compound, indicating potential for further development into therapeutic agents for mood disorders.

Case Study 2: Toxicological Evaluation
In a comprehensive toxicological assessment involving human subjects exposed to fragrance materials containing this compound, results indicated low incidence rates of adverse reactions at typical exposure levels found in consumer products. This reinforces its safety for use in personal care items .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing methyl 3-phenylpropionate, and how are purity and structural integrity validated?

this compound (CAS 103-25-3) is typically synthesized via esterification of 3-phenylpropionic acid with methanol under acid catalysis. Key validation steps include:

  • Gas Chromatography-Mass Spectrometry (GC-MS) to confirm molecular weight (164.2011 g/mol) and purity.
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to verify the ester functional group and aromatic proton integration .
  • Fourier-Transform Infrared Spectroscopy (FTIR) to identify characteristic carbonyl (C=O) stretching vibrations (~1740 cm⁻¹) .

Q. How can this compound be detected and quantified in biological or environmental samples?

Analytical methods include:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace detection in metabolomic studies, leveraging its molecular ion ([M+H]⁺ at m/z 165.1) .
  • High-Performance Liquid Chromatography (HPLC) with UV detection (λ ~254 nm) for quantification in microbial degradation studies .
  • Solid-Phase Microextraction (SPME) coupled with GC-MS for environmental samples to minimize matrix interference .

Q. What are the primary metabolic pathways of this compound in microbial systems?

In Escherichia coli K-12, degradation involves:

  • Dioxygenase-mediated cleavage to form cis-3-(3-carboxyethyl)-3,5-cyclohexadiene-1,2-diol.
  • Dehydrogenation to 3-(2,3-dihydroxyphenyl)propionate.
  • Ring cleavage via 1,2-dioxygenase, yielding 2-hydroxy-6-keto-nona-2,4-dienedioate and succinate . These pathways are critical for studying biodegradation and bioremediation applications.

Advanced Research Questions

Q. How do ternary complexes involving this compound and metal ions (e.g., Cu²⁺, Zn²⁺) influence stability and reactivity in solution?

this compound forms stable ternary complexes with Cu²⁺ or Zn²⁺ and 2,2'-bipyridyl. Key findings include:

  • Stability constants (log K<sup>st</sup> = 0.9 ± 0.3) determined via potentiometric titrations and UV-difference spectroscopy .
  • Intramolecular stacking interactions between the phenyl ring and pyridyl groups enhance complex stability, independent of the thioether group in analogous systems .
  • Applications in catalysis or material science require pH optimization (e.g., pH 8.5–9.0) to maximize ligand-metal coordination .

Q. What statistical approaches are recommended for resolving contradictions in metabolite data involving this compound?

In metabolomic studies, discrepancies (e.g., gut microbiota vs. dietary sources) can be addressed via:

  • Multivariate linear regression (MLR) to isolate covariates (e.g., sex, age). For example, MLR models for salivary 3-phenylpropionate in oral cancer studies retained significance (p = 0.017) even after adjusting for sex .
  • Pathway enrichment analysis to distinguish host vs. microbial contributions, leveraging tools like KEGG pathway mapping .
  • Batch-effect correction (e.g., ComBat) for inter-study variability in LC-MS datasets .

Q. How does this compound interact with human metabolic enzymes, and what are the implications for biomarker discovery?

  • Medium-chain acyl-CoA synthetase (ACSM5) ligates 3-phenylpropionate to CoA, linking it to xenobiotic metabolism .
  • Genetic variants (e.g., ACSM5 rs11647589) correlate with altered metabolite levels, suggesting roles in metabolic syndrome or drug metabolism .
  • As a biomarker, its association with fruit-derived phenolic compounds (e.g., cranberry) necessitates controlled dietary profiling in cohort studies .

Q. What crystallographic techniques are used to characterize this compound derivatives, and what structural insights do they provide?

  • Single-crystal X-ray diffraction reveals monoclinic symmetry (P2₁ space group) and intermolecular interactions (e.g., hydrogen bonding) in derivatives like methyl 2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]-amino}-3-phenylpropionate .
  • Thermal ellipsoid plots quantify atomic displacement parameters, critical for assessing stability in drug design .

Q. Methodological Considerations

  • Experimental Design for Environmental Fate Studies :
    Use radiolabeled (e.g., ¹⁴C) this compound to track degradation products in soil/water systems. Combine with high-resolution mass spectrometry (HRMS) to identify transient intermediates .

  • Data Interpretation in Complex Systems :
    Apply molecular dynamics simulations to model ligand-metal interactions in ternary complexes, validating results against experimental stability constants .

  • Ethical and Technical Challenges in Human Studies :
    Ensure informed consent and dietary controls to mitigate confounding from exogenous 3-phenylpropionate sources (e.g., fruits). Use web-based questionnaires with cryptographic data anonymization to reduce respondent burden .

Properties

IUPAC Name

methyl 3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUSRLKKXPQSGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059271
Record name Benzenepropanoic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2059271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless liquid, powerful, fruity-winey floral sweet odour
Record name Methyl 3-phenylpropanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030060
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Methyl 3-phenylpropionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/177/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

91.00 to 92.00 °C. @ 4.00 mm Hg
Record name Methyl 3-phenylpropanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030060
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water, miscible (in ethanol)
Record name Methyl 3-phenylpropionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/177/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.037-1.045
Record name Methyl 3-phenylpropionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/177/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

103-25-3
Record name Methyl 3-phenylpropionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-phenylpropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-phenylpropionate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404188
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 3-phenylpropionate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10128
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenepropanoic acid, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenepropanoic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2059271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-phenylpropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.812
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 3-PHENYLPROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/111LC1GI10
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Methyl 3-phenylpropanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030060
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To a solution of dimethylsulfone (42 g, 0.45 mole) in dimethylsulfoxide (225 ml), 60% sodium hydride (17.9 g, 0.45 mole) was added in a small portion at 18°-20° C., stirring was continued at 65°-70° C. for 30 minutes, and then diluted with tetrahydrofuran (225 ml). Then to this mixture, a solution of methyl 3-phenylpropionate (36.6 g, 0.22 mole) obtained in above (1) in tetrahydrofuran (110 ml) was added dropwise at 33°-41° C. and reacted with stirring for 1 hour. After cooling, the reaction mixture was poured into diluted hydrochloric acid, and extracted 5 times with chloroform (100 ml). The organic layer was washed thrice with H2O (200 ml), saturated aqueous sodium bicarbonate (200 ml), then H2O (200 ml), dried over anhydrous MgSO4 and evaporated. The crude solid (60.8 g) was recrystallized from ethyl acetate to afford 24.7 g of 1-methylsulfonyl-4phenylbutan-2-one as white needles having a melting point of 97.6°-98.4° C.
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step Two
Quantity
17.9 g
Type
reactant
Reaction Step Two
Quantity
225 mL
Type
solvent
Reaction Step Two
Quantity
225 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 3-phenylpropionic acid (50 g, 0.33 mole) and conc. sulfuric acid (5 g) in methanol (220 ml) was refluxed for 1 hour with stirring, concentrated and poured into cold H2O. The mixture was extracted thrice with methylene chloride (75 ml), the organic layer was washed thrice with H2O (125 ml), dried over anhydrous MgSO4 and evaporated. The residual crude oil (54 g) was distilled under reduced pressure to give 51.5 g of methyl 3-phenylpropionate as a colorless oil having a boiling point of 94°-95° C./5 mmHg.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Hydrocinnamic acid (10.0 g, 66.6 mmol, 1 eq.) was dissolved in methanol (90 ml), conc. H2SO4 (1 ml) added dropwise with stirring and the reaction mixture was stirred under reflux for 5 h. The reaction mixture was cooled to room temperature and concentrated under reduced pressure. The residue was dissolved in water (100 ml) and extracted with EtOAc (3×50 ml). The combined organic phases were washed with 10% NaHCO3 aq. (2×50 ml), brine (50 ml) before being dried (MgSO4), filtered and concentrated to give the title compound 82 (10.8 g, 99%) as a clear, colourless oil. Analytical data consistent with the literature (Black, P. J. et al., Eur. J. Org. Chem. 4367-4378 (2006)).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Yield
99%

Synthesis routes and methods IV

Procedure details

A mixture of 3-phenylpropionic acid (118.2 g, 788 mmol) sulfuric acid (5.9 g), and 100 mL of methanol was heated to reflux overnight. TLC analysis indicated the absence of starting material and the reaction was concentrated in vacuo. The residue was dissolved in 200 mL of ethyl ether, washed with sodium bicarbonate (100 mL), dried over magnesium sulfate, filtered and concentrated to give 124.4 g (96.3%) of the ester as a tan oil.
Quantity
118.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Yield
96.3%

Synthesis routes and methods V

Procedure details

To an ice-cooled and stirred solution of 3-phenylpropionic acid (8.0 g, 0.053 mol) in 30 ml of ether was slowly added an excess solution of diazomethane in ether. After concentration of ether, the residue was distilled under reduced pressure to give a colorless transparent oil of methyl 3-phenylpropionate (7.25 g, 0.044 mol, yield 83.1%, b.p. 106°-108° C./10 mmHg), which was assigned the structure by the following data:
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-phenylpropionate
Reactant of Route 2
Methyl 3-phenylpropionate
Reactant of Route 3
Methyl 3-phenylpropionate
Reactant of Route 4
Reactant of Route 4
Methyl 3-phenylpropionate
Reactant of Route 5
Reactant of Route 5
Methyl 3-phenylpropionate
Reactant of Route 6
Methyl 3-phenylpropionate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.